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Compound of Interest

Compound Name:
4-Methyl-2-nitro-1-

(trifluoromethyl)benzene

Cat. No.: B175221 Get Quote

4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A
Technical Overview
For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a substituted aromatic

compound with potential applications as an intermediate in the synthesis of pharmaceuticals

and other specialty chemicals. Its chemical structure, featuring a trifluoromethyl group, a nitro

group, and a methyl group on a benzene ring, suggests unique electronic and steric properties

that are of interest in medicinal chemistry and materials science. The trifluoromethyl group, in

particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug

candidates. This technical guide provides a summary of the available physical and chemical

property data for this compound, outlines general experimental protocols for the

characterization of related compounds, and discusses its potential role in drug discovery.

Physicochemical Properties
Precise experimental data for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene is not readily

available in published literature. However, predicted values provide an estimation of its physical

properties.
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Property Value Source

CAS Number 154057-13-3 Sigma-Aldrich[1]

Molecular Formula C₈H₆F₃NO₂ Oakwood Chemical[1]

Molecular Weight 205.14 g/mol Sigma-Aldrich[1]

Predicted Boiling Point 238.9 ± 40.0 °C Not specified

Predicted Density 1.357 ± 0.06 g/cm³ Not specified

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 4-Methyl-2-nitro-1-
(trifluoromethyl)benzene is not publicly available, its synthesis would likely involve the

nitration of a corresponding trifluoromethylated toluene derivative. The general approach for the

synthesis of nitroaromatic compounds involves electrophilic nitration using a mixture of nitric

acid and sulfuric acid.

General Experimental Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of a nitroaromatic compound.

Characterization Protocols:

The unambiguous identification of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene would require

a suite of spectroscopic techniques. Although specific spectra for this compound are not

available, the following outlines the standard experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃) with

tetramethylsilane (TMS) as an internal standard. Spectra would be recorded on a

spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).

Infrared (IR) Spectroscopy:
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A small amount of the sample would be analyzed using a Fourier Transform Infrared (FTIR)

spectrometer, typically as a thin film on a salt plate or as a KBr pellet. Characteristic peaks

for the nitro group (around 1530 and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl

group would be expected.

Mass Spectrometry (MS):

Mass spectra would be obtained using a mass spectrometer, likely with electron ionization

(EI). The molecular ion peak would confirm the molecular weight, and the fragmentation

pattern would provide structural information.

Role in Drug Discovery and Development
While there is no specific information detailing the use of 4-Methyl-2-nitro-1-
(trifluoromethyl)benzene in drug development, its structural motifs are of significant interest in

medicinal chemistry. The trifluoromethyl group is a key functional group in many modern

pharmaceuticals due to its ability to improve metabolic stability and cell membrane

permeability. The nitro group can be a precursor to an amino group, which is a common

functional group in bioactive molecules.

Potential Drug Discovery Workflow:
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Caption: A potential workflow illustrating the use of an intermediate in drug discovery.
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The lack of detailed experimental data for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
highlights an opportunity for further research to fully characterize this compound and explore its

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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